N-methyl-6-oxaspiro[4.5]decan-9-amine
Description
N-Methyl-6-oxaspiro[4.5]decan-9-amine is a spirocyclic amine derivative featuring a six-membered oxaspiro ring system fused to a five-membered amine-containing ring.
Spirocyclic compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability . For example, the 6-oxaspiro[4.5]decan-9-amine scaffold is a key pharmacophore in TRV130, a μ-opioid receptor agonist with biased G protein signaling .
Properties
CAS No. |
1340508-59-9 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-methyl-6-oxaspiro[4.5]decan-9-amine |
InChI |
InChI=1S/C10H19NO/c1-11-9-4-7-12-10(8-9)5-2-3-6-10/h9,11H,2-8H2,1H3 |
InChI Key |
IPGRXAAYYINUOX-UHFFFAOYSA-N |
SMILES |
CNC1CCOC2(C1)CCCC2 |
Canonical SMILES |
CNC1CCOC2(C1)CCCC2 |
Origin of Product |
United States |
Scientific Research Applications
Pain Management
N-methyl-6-oxaspiro[4.5]decan-9-amine has been identified as a ligand for opioid receptors, making it a candidate for analgesic therapies. Its unique structure allows it to interact with multiple receptor types, potentially leading to effective pain relief with reduced side effects compared to traditional opioids.
Case Study: Treatment of Hyperalgesia
A patent application describes methods for treating hyperalgesia using compounds related to this compound. The study indicates that these compounds can reverse or avoid hyperalgesia and decrease nociceptive sensitization, suggesting their utility in chronic pain conditions .
Dual-target Drug Design
Recent research emphasizes the design of dual-target ligands that combine the properties of μ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists. This compound derivatives have shown promise in this area, potentially providing analgesic effects while minimizing addictive liabilities associated with opioid use.
Research Findings
A study optimized physicochemical properties of new ligands targeting both MOR and D3R, demonstrating improved selectivity and efficacy for pain management . The development of bivalent ligands that incorporate this compound structures could enhance therapeutic outcomes in pain relief while reducing the risk of addiction.
Structural Variants and Modifications
The compound's structural flexibility allows for various modifications that can enhance its pharmacological properties. For instance, isotopic substitutions (e.g., deuterium or tritium) can affect the compound's metabolism and efficacy .
Data Table: Structural Modifications and Their Effects
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Analogues
The following table summarizes structural analogues of N-methyl-6-oxaspiro[4.5]decan-9-amine, highlighting key differences in substituents and heteroatoms:
Key Observations :
- Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 6-oxa-2-thiaspiro) increases molecular weight and may alter electronic properties, affecting binding kinetics .
- Polarity Modifications : The addition of a second oxygen (2,6-dioxaspiro) enhances hydrophilicity, which could influence blood-brain barrier permeability .
Pharmacologically Active Derivatives
TRV130 (Oliceridine)
- Structure : Incorporates a 6-oxaspiro[4.5]decan-9-amine core with a pyridyl substituent and a methoxythiophene moiety .
- Function : Biased μ-opioid receptor agonist with preferential G protein signaling over β-arrestin pathways, reducing side effects like respiratory depression .
Analgesic Derivatives from WHO Data
- Example : N-[(3-methoxythiophen-2-yl)methyl]-2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]ethan-1-amine (WHO Drug Information, 2015) .
- Key Feature : The spirocyclic amine is functionalized with a pyridyl group and a thiophene-methyl chain, emphasizing the importance of aromatic substituents for receptor engagement.
Preparation Methods
Reductive Amination Approach
- Procedure: The ketone (6-oxaspiro[4.5]decan-9-one) is reacted with methylamine or a methylamine equivalent under reductive amination conditions.
- Reagents: Commonly used reducing agents include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with hydrogen gas and a catalyst such as Pd/C.
- Solvents: Methanol, ethanol, or acetonitrile are typical solvents facilitating the reaction.
- Conditions: Mild temperatures (room temperature to 50 °C) with controlled pH to favor imine formation and subsequent reduction.
- Outcome: Formation of this compound with high selectivity and yield.
Direct N-Methylation of 6-oxaspiro[4.5]decan-9-amine
- Starting Material: 6-oxaspiro[4.5]decan-9-amine (primary amine).
- Methylation Agents: Methyl iodide (CH3I), dimethyl sulfate, or formaldehyde with formic acid (Eschweiler–Clarke methylation).
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Conditions: Room temperature to reflux depending on the methylation agent.
- Notes: Careful control to avoid over-alkylation or quaternary ammonium salt formation.
Solubility and Stock Solution Preparation
Solubility data are crucial for handling and formulation during synthesis and downstream applications.
| Amount of this compound | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 6.45 | 1.29 | 0.645 |
| 5 mg | 32.26 | 6.45 | 3.23 |
| 10 mg | 64.52 | 12.90 | 6.45 |
Table 1: Stock solution volumes for various concentrations of 6-oxaspiro[4.5]decan-9-amine in appropriate solvents (e.g., DMSO).
For in vivo formulations, the compound is first dissolved in DMSO to create a master stock solution, followed by sequential dilution with co-solvents such as PEG300, Tween 80, water, or corn oil to achieve clear solutions suitable for biological studies. The order of solvent addition and ensuring clarity at each step is critical to maintain solubility and stability.
Advanced Synthetic Techniques and Photochemical Methods
Recent research from Pennsylvania State University highlights innovative synthetic approaches involving radical alkyl–heteroarylation of olefins, which can be applied to spirocyclic frameworks related to 6-oxaspiro[4.5]decan-9-amine derivatives.
- Photoredox Catalysis: Using Ru or Ir-based photocatalysts under visible light (440 nm LED), alkylation and amination reactions can be performed with high regio- and stereoselectivity.
- Reaction Setup: Reactions are conducted in acetonitrile with bases like potassium phosphate, under nitrogen atmosphere, and irradiated for extended periods (up to 48 hours).
- Purification: Products are isolated via silica gel chromatography.
- Advantages: Mild conditions, high functional group tolerance, and potential for diastereoselective synthesis.
Although this method is more general for alkyl–arylation, it provides a framework for the preparation of complex amines including spirocyclic amines.
Analytical and Purification Techniques
- Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for reaction monitoring.
- Characterization: Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and NOESY), high-resolution mass spectrometry (HRMS), and cyclic voltammetry for redox properties.
- Purification: Flash chromatography on silica gel or preparative TLC.
- Solvent Purification: Use of purified, dried solvents to avoid side reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|---|
| Reductive Amination | 6-oxaspiro[4.5]decan-9-one | Methylamine, NaBH3CN or H2/Pd-C | High selectivity, mild conditions | Control pH to favor imine formation |
| Direct N-Methylation | 6-oxaspiro[4.5]decan-9-amine | Methyl iodide, DMF, room temp to reflux | Simple, direct | Avoid over-alkylation |
| Photoredox Catalysis (Radical) | Olefins and alkyl–aryl sulfones | Ru/Ir photocatalysts, K3PO4, blue LED | Mild, versatile, stereoselective | Requires specialized equipment |
| Stock Solution Preparation | This compound | DMSO, PEG300, Tween 80, corn oil | Ensures solubility for bioassays | Sequential solvent addition critical |
Q & A
Q. What are the limitations of current DFT methods in modeling the compound’s electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
